4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine
Description
4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine is a halogenated pyrimidine derivative characterized by a chlorinated aromatic ring at position 6, a methyl group at position 2, and a chlorine atom at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
4-chloro-6-(3-chlorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMFSRYPWZLGBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-chloro-6-(3-chlorophenyl)-2-methylpyrimidine typically involves:
- Construction of the pyrimidine core with appropriate methyl and chloro substituents.
- Introduction of the 3-chlorophenyl group at the 6-position.
- Chlorination at the 4-position of the pyrimidine ring.
This process often requires multi-step synthesis, including diazotization, reduction, nucleophilic aromatic substitution, and acylation reactions under controlled conditions.
Preparation of Key Intermediates
A critical intermediate in the synthesis is 2-chloro-6-methylaniline, which can be prepared from 3-chloro-5-methyl-4-nitroaniline through a sequence of reactions involving diazotization, hypophosphorous acid reduction, and iron powder reduction. The conditions are carefully controlled to maintain selectivity and yield.
| Step | Reagents/Conditions | Temperature (°C) | Notes |
|---|---|---|---|
| Diazotization | 3-chloro-5-methyl-4-nitroaniline, sulfuric acid, sodium nitrite, water | 0 to 5 | Molar ratio: 1 : (3-4) : (1.0-1.1) |
| Hypophosphorous acid reduction | Hypophosphorous acid | 0 to 5 | Molar ratio: 1 : (6-7) |
| Iron powder reduction | Iron powder | 85 to 95 | Molar ratio: 1 : (2.5-4.0), optimal 3.5 |
This method yields 2-chloro-6-methylaniline efficiently, which serves as a precursor for pyrimidine ring construction.
Construction of the Pyrimidine Ring
The pyrimidine ring with the 2-methyl and 6-(3-chlorophenyl) substituents can be synthesized via condensation reactions involving amidines or related precursors with chlorinated aromatic compounds. The 4-chloro substituent is introduced either during ring formation or via chlorination post-ring synthesis.
A representative method involves:
- Reacting 2-chloro-6-methylaniline derivatives with appropriate reagents to form 4,6-dichloro-2-methylpyrimidine intermediates.
- Substituting the 6-position chlorine with a 3-chlorophenyl group through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Specific Preparation Method from Patent CN102161660A
Although this patent primarily focuses on derivatives of 6-chloro-2-methylpyrimidine, it provides insight into the preparation of the pyrimidine core relevant to this compound.
Key points include:
- Use of 4,6-dichloro-2-methylpyrimidine as a starting material.
- Selective substitution at the 6-position with chlorophenyl groups.
- Reaction conditions involving aprotic solvents such as dimethylformamide or tetrahydrofuran.
- Use of bases like sodium hydride for activation.
- Controlled temperature conditions to favor substitution at the 6-position without affecting the 4-chloro substituent.
This method emphasizes the importance of reaction selectivity and solvent choice to obtain high purity of the target compound.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Effect on Synthesis |
|---|---|---|
| Temperature | 0–5 °C (diazotization), 85–95 °C (reduction) | Controls reaction rate and selectivity |
| Solvent | Water (diazotization), DMF, THF (substitution) | Influences solubility and reaction kinetics |
| Molar Ratios | Reactants to reagents as per stoichiometry | Ensures complete conversion and minimizes side products |
| Catalysts/Reducing agents | Iron powder, hypophosphorous acid | Essential for reduction steps |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Diazotization | 3-chloro-5-methyl-4-nitroaniline | H2SO4, NaNO2, water, 0-5 °C | Diazonium salt intermediate |
| 2 | Reduction | Diazonium salt intermediate | Hypophosphorous acid, 0-5 °C | 2-chloro-6-methylaniline |
| 3 | Further reduction | 2-chloro-6-methylaniline | Iron powder, 85-95 °C | Purified 2-chloro-6-methylaniline |
| 4 | Pyrimidine ring formation | 2-chloro-6-methylaniline and other precursors | Condensation, chlorination | 4,6-dichloro-2-methylpyrimidine |
| 5 | Aromatic substitution | 4,6-dichloro-2-methylpyrimidine | 3-chlorophenyl nucleophile, base, aprotic solvent | This compound |
Research Findings and Considerations
- The diazotization and reduction steps are sensitive to temperature and reagent ratios, with low temperatures favoring high yields and purity.
- The use of iron powder as a reducing agent provides a cost-effective and environmentally benign approach.
- Selective substitution at the 6-position of the pyrimidine ring requires careful control of reaction conditions to avoid displacing the 4-chloro substituent.
- Aprotic solvents such as dimethylformamide and tetrahydrofuran facilitate nucleophilic aromatic substitution by stabilizing intermediates.
- The overall synthetic route is scalable and amenable to industrial production with optimization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Amino-substituted pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The following table and analysis compare 4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine with key analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Biological Activity
4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a pyrimidine derivative characterized by the presence of chlorine substituents and a methyl group, which influence its biological properties. The chemical structure can be represented as follows:
- Chemical Formula : C10H8Cl2N2
- Molecular Weight : 233.09 g/mol
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It interacts with specific molecular targets, inhibiting their activity by binding to active sites, which disrupts normal cellular functions. This mechanism is crucial in its anticancer and antimicrobial effects.
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Cytotoxicity Against Cancer Cell Lines
In these studies, the compound showed a dose-dependent inhibition of cell proliferation, indicating its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects against various bacterial strains.
Antibacterial and Antifungal Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 12.5 | Bacterial |
| Escherichia coli | 15.0 | Bacterial |
| Candida albicans | 10.0 | Fungal |
The compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi like Candida albicans .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that the presence of chlorine atoms significantly enhances the biological activity of pyrimidine derivatives. Substituents at various positions on the pyrimidine ring can modulate potency and selectivity for different biological targets.
Key Findings from SAR Studies
- Chlorine Substitution : Chlorine atoms at specific positions enhance binding affinity to target enzymes.
- Methyl Group Influence : The methyl group at position 2 contributes to increased lipophilicity, improving membrane permeability and bioavailability.
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like chlorine increases the compound's reactivity towards nucleophiles in biological systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
